2,2'-エチレンジアミン

説明

It is a pale yellow to beige solid with a melting point of 72-77°C and a boiling point of approximately 342.14°C . This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.

科学的研究の応用

化学合成

2,2'-エチレンジアミンは、さまざまな化学化合物の合成における試薬として使用されます。 例えば、それはオキサカルバゼピンの合成に使用され、オキサカルバゼピンは、発作の治療に使用される第2世代の抗けいれん薬です . また、ルペオールなどのトリテルペンのシリーズの調製にも関与しています .

分析化学

分析化学において、2,2'-エチレンジアミンは、アセトニトリル、水、およびリン酸を含む移動相を用いた逆相(RP)高速液体クロマトグラフィー(HPLC)によって分析できます。 リン酸をギ酸に置き換えると、この方法は質量分析(MS)と互換性のある用途に適用できます .

触媒研究

この化合物は、触媒研究で報告されており、モリブデン酸ナトリウムおよび他の試薬と反応して、触媒用途に潜在的に有用な錯体を形成します .

製薬研究

前述のように、2,2'-エチレンジアミンは、オキサカルバゼピンなどの薬物の合成のために製薬研究で使用されています . 複雑な有機分子を作成できるその化学的特性により、薬物開発におけるその役割は重要です。

安全性と取扱い

研究環境では、2,2'-エチレンジアミンは注意して取り扱う必要があることに注意することが重要です。 安全データシートは、ラボでの安全な使用を保証するための適切な取扱い手順に関する詳細な情報を提供します .

各用途に関するより詳細な情報または特定の研究については、さらなる研究と科学データベースへのアクセスが必要になります。

MDPI - Extended Hydrogen-Bonded Molybdenum SIELC Technologies - Separation of 2,2’-Ethylenedianiline on Newcrom R1 HPLC column

作用機序

Target of Action

2,2’-Ethylenedianiline is primarily used as a precursor of metal complexes . .

Mode of Action

As a precursor of metal complexes, it may interact with its targets through the formation of these complexes .

Pharmacokinetics

It’s known that the compound is slightly soluble in chloroform and methanol , which could potentially influence its bioavailability.

Result of Action

It’s known that the compound can be used to synthesize Oxcarbazepine, a second-generation anticonvulsant drug . This suggests that the compound may have indirect effects on cellular function through its role in the synthesis of other bioactive compounds.

Action Environment

The action, efficacy, and stability of 2,2’-Ethylenedianiline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . .

準備方法

Synthetic Routes and Reaction Conditions: 2,2’-Ethylenedianiline can be synthesized through the reaction of benzylamine with ethylene dichloride under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

2C6H5CH2NH2+ClCH2CH2Cl→C6H5CH2NHCH2CH2NHCH2C6H5

生物活性

2,2'-Ethylenedianiline (EDA), a compound with the chemical formula C₁₄H₁₆N₂, is a member of the diamine family and is primarily used in the synthesis of various polymers, particularly polyurethanes. Despite its industrial applications, research into its biological activity remains limited. This article aims to provide a comprehensive overview of the biological activity of EDA, summarizing available data, case studies, and research findings.

EDA is synthesized through the reaction of aniline derivatives, often involving condensation reactions. Its structure allows it to participate in various chemical transformations, making it a versatile precursor in polymer chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 224.29 g/mol |

| Boiling Point | 312 °C |

| Melting Point | 54-56 °C |

| Solubility in Water | Poorly soluble |

Toxicity and Irritation

Research indicates that EDA can cause skin and eye irritation upon contact. The compound's toxicity profile has not been extensively studied; however, it is known to exhibit some adverse effects in laboratory settings.

- Skin Irritation : EDA has been shown to irritate skin upon direct contact, necessitating caution during handling.

- Eye Irritation : Similar to skin exposure, contact with eyes can lead to significant irritation.

Case Studies

-

Chronic Toxicity Study :

A study conducted on rodents demonstrated that high doses of EDA resulted in decreased body weight and signs of gastrointestinal distress such as diarrhea. However, no significant changes were noted in organ weights or histopathological findings at lower doses . -

Genotoxicity Assessment :

Genotoxicity studies have indicated that EDA may possess mutagenic properties under certain conditions. While specific mechanisms are not fully elucidated, there are concerns regarding its potential to induce DNA damage .

Table 2: Summary of Biological Effects

| Effect | Observations |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Genotoxicity | Potentially mutagenic |

| Chronic Toxicity | Weight loss, gastrointestinal distress |

特性

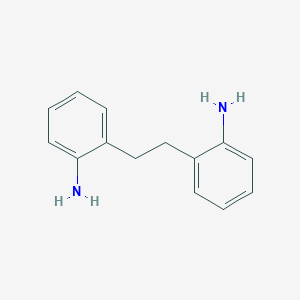

IUPAC Name |

2-[2-(2-aminophenyl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHQGITXIJDDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187714 | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34124-14-6 | |

| Record name | 2,2′-Ethylenedianiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34124-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034124146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34124-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2,2'-Ethylenedianiline and how is it used in the synthesis of macrocyclic compounds?

A1: 2,2'-Ethylenedianiline (molecular formula C14H16N2) is a diamine featuring two aniline groups bridged by an ethylene linker. This structure enables it to act as a building block for macrocycles. [] Specifically, it reacts with 2,6-dicarboxy-4-R-phenols to form [2 + 2] Schiff-base macrocycles. These macrocycles, characterized by X-ray crystallography, exhibit interesting conformational properties and serve as ligands in organoaluminium complexes. []

Q2: How does the conformational flexibility of 2,2'-Ethylenedianiline-derived Schiff bases impact their properties and applications?

A2: Schiff bases derived from 2,2'-Ethylenedianiline can adopt different conformations, notably endo and exo forms, as observed in N,N′-bis(3,5-dichlorosalicylidene)-2,2′-ethylenedianiline. [] These isomers exhibit distinct colors and packing modes in their crystal structures. DFT calculations reveal that the energy difference between their HOMO-LUMO transitions is minimal, yet this subtle difference leads to distinct photoluminescence properties. [] This highlights how conformational isomerism influences the optical behavior of these compounds.

Q3: Can 2,2'-Ethylenedianiline or its derivatives act as catalysts in polymerization reactions?

A3: Yes, both 2,2'-Ethylenedianiline and its derivatives exhibit catalytic activity in ring-opening polymerization (ROP). For example, organoaluminium complexes incorporating 2,2'-Ethylenedianiline-derived Schiff bases effectively catalyze the ROP of ε-caprolactone and rac-lactide. [] Interestingly, even the parent dianiline itself can catalyze the ROP of δ-valerolactone, though not ε-caprolactone. [] This suggests that while the dianiline possesses intrinsic catalytic activity, its incorporation into metal complexes can modulate its activity and substrate specificity.

Q4: What computational methods are used to study 2,2'-Ethylenedianiline and its derivatives?

A4: Density Functional Theory (DFT) calculations are invaluable for investigating the conformational behavior of 2,2'-Ethylenedianiline and its derivatives. Studies utilizing methods like B3LYP, PBE1PBE, M06-2X, and M11L with a 6-311G(d,p) basis set have been employed to analyze conformational isomerism and energy barriers between different conformers. [, ] These calculations provide insights into the electronic structure, stability, and reactivity of these compounds, complementing experimental characterization techniques.

Q5: Are there any industrial applications of 2,2'-Ethylenedianiline?

A5: Yes, 2,2'-Ethylenedianiline is a key precursor in the industrial production of iminodibenzyl. [] A patented method details a catalytic deamination process using a fixed bed reactor with thin bed layers to enhance reaction efficiency and minimize energy consumption. [] This highlights the importance of optimized synthetic routes for economically viable industrial-scale production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。